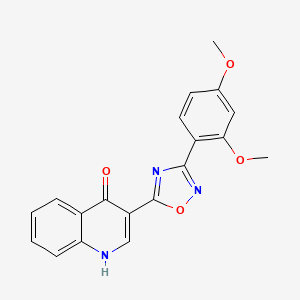

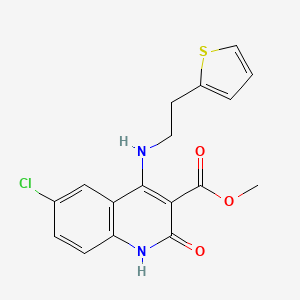

N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide, involves intramolecular cyclization reactions. An efficient two-step synthesis involving intramolecular copper-catalyzed cyclization of functionalized enamides has been reported. This method is an improvement over previous synthesis methods, offering a complementary approach to the silver carbonate-induced cyclization of β-bis(methylthio)enamides to 2-phenyl-5-(methylthio)-4-substituted oxazoles (S. V. Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be characterized through spectroscopic and crystallographic techniques. For instance, the structural characterization of similar compounds using FT-IR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction studies confirms the presence of the oxazole ring and various substituents, providing insights into the molecular geometry and electronic structure (G. Anuradha et al., 2014).

Chemical Reactions and Properties

Oxazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on the oxazole ring. These reactions can be utilized to introduce different functional groups, thereby modifying the chemical properties of the compound for specific applications.

Physical Properties Analysis

The physical properties of oxazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents attached to the oxazole ring. These properties are crucial for determining the compound's applicability in different solvent systems and its behavior under various temperature conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to understanding the potential applications of oxazole derivatives. Studies on similar compounds have shown that the oxazole ring imparts a degree of rigidity and electronic characteristics that affect the compound's reactivity and interaction with other molecules (J. Bhagyasree et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

CCR5 Antagonist Synthesis : A practical synthesis method for an orally active CCR5 antagonist, which includes the use of N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide, was developed (Ikemoto et al., 2005).

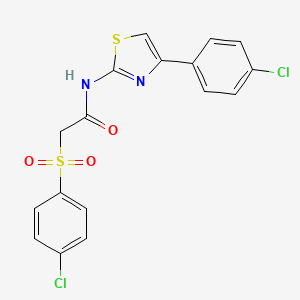

Antitumor Agent Synthesis : The synthesis of nitrogen heterocycles bearing the N-(p-bromophenyl) carboxamide moiety, including the N-(4-bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide, showed potent cytotoxic activity against MCF-7 cell line (Bakare, 2021).

Photophysical Properties : The study of the synthesis, crystal structures, and photophysical properties of N-arylthiazole-5-carboxamides, including derivatives of 2-bromo-4-methyl-N-arylthiazole-5-carboxamides, provided insights into their absorption and fluorescence properties (Miryala et al., 2019).

Oxazole Synthesis : A study on the synthesis of 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed cyclization of enamides, also provides insights relevant to derivatives of N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide (Kumar et al., 2012).

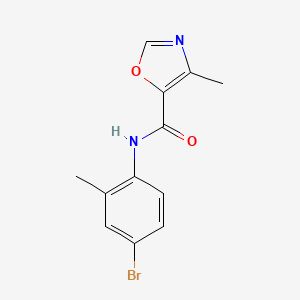

Antitumor Activity : The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, related in structure, was synthesized and found to inhibit the proliferation of some cancer cell lines (Hao et al., 2017).

Chemical Synthesis and Structural Analysis

Pteridine Studies : The conversion of 2-aminopyrazine-3-carboxamide derivatives into various pteridin-4-ones, which is related to the synthesis pathways involving N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide, was explored (Albert, 1979).

Synthesis of Soluble Epoxide Hydrolase Inhibitors : The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase involved compounds structurally related to N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide (Thalji et al., 2013).

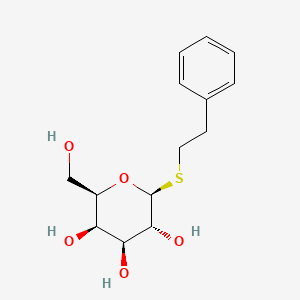

Enantioselective Synthesis : Enantioselective synthesis involving methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, a compound related to the chemical of interest, was investigated for its optical purity and yield (Magata et al., 2017).

Biological Applications

Anti-Inflammatory and Analgesic Activities : A study on the synthesis of new carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the biologically active benzoxazole group, investigated their anti-inflammatory and analgesic activities (Can et al., 2021).

Inhibition of Blood Platelet Aggregation : The synthesis of methyl 5-substituted oxazole-4-carboxylates and their conversion into carboxylic acids and carboxamides, related to N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide, showed inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)15-12(16)11-8(2)14-6-17-11/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALMBUXFSMBWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(N=CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2484563.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B2484564.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)

![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)

![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)